molecular formula C23H32N2O3 B6018286 4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol

4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol

Cat. No.: B6018286
M. Wt: 384.5 g/mol
InChI Key: ZZCYBPJHHDEQSJ-UHFFFAOYSA-N
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Description

4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol is a complex organic compound that features a piperazine ring substituted with hydroxyethyl and phenylpropyl groups, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The hydroxyethyl and phenylpropyl groups are introduced via nucleophilic substitution reactions. For instance, the piperazine ring can be reacted with 2-chloroethanol and 3-phenylpropyl bromide in the presence of a base like potassium carbonate.

    Attachment of the Methoxyphenol Moiety: The final step involves the coupling of the substituted piperazine with 2-methoxyphenol using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The phenylpropyl group can be reduced to a phenylethyl group.

    Substitution: The methoxy group on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenylethyl derivative.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its piperazine ring is a common motif in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The piperazine ring is found in many pharmaceuticals, and the hydroxyethyl and phenylpropyl groups may confer additional biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl group could form hydrogen bonds, while the phenylpropyl group could engage in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-hydroxyphenol
  • 4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-ethoxyphenol

Uniqueness

The uniqueness of 4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol lies in its specific combination of functional groups. The presence of both hydroxyethyl and phenylpropyl groups on the piperazine ring, along with the methoxyphenol moiety, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

4-[[3-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-28-23-16-20(9-10-22(23)27)17-24-13-14-25(21(18-24)11-15-26)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,16,21,26-27H,5,8,11-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCYBPJHHDEQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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